molecular formula C23H22N4O3 B2695482 2-(2-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946308-93-6

2-(2-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2695482
CAS RN: 946308-93-6
M. Wt: 402.454
InChI Key: BWKPLBLBOTYOGF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MBX-2982, is a novel compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of selective GPR119 agonists, which are known to stimulate insulin secretion and improve glucose control.

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activities Some studies have focused on the synthesis of novel derivatives and their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial properties. Although the specific compound was not directly mentioned, the study underscores the relevance of structurally related derivatives in antimicrobial research H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Radioligand Development for Imaging In the field of medical imaging, Gao et al. (2012) reported on the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives. These compounds, including ones structurally similar to our compound of interest, were developed as new PET radioligands for imaging serotonin receptors, illustrating the compound's potential in enhancing neuroimaging techniques Mingzhang Gao, Min Wang, Q. Zheng, 2012.

Anticancer and Enzyme Inhibition Studies Research by Karayel (2021) on benzimidazole derivatives, including piperazinyl motifs, investigated their stability, conformational analyses, and potential as EGFR inhibitors, highlighting the potential anticancer applications of compounds with similar structures A. Karayel, 2021.

Tuberculostatic Activity Foks et al. (2004) explored the tuberculostatic activity of phenylpiperazine derivatives, offering insights into the potential therapeutic applications of compounds with similar chemical frameworks against tuberculosis H. Foks, D. Pancechowska-Ksepko, M. Janowiec, Z. Zwolska, E. AUGUSTYNOWICZ-KOPEĆ, 2004.

properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-7-3-4-8-17(16)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(30-23)18-9-5-6-10-20(18)29-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKPLBLBOTYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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